Gdp mannuronate
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Overview
Description
Gdp mannuronate is a chemical compound that is commonly used in scientific research. It is a derivative of mannuronic acid and is used in various biochemical and physiological studies.
Mechanism Of Action
Gdp mannuronate acts as a substrate for the enzymes involved in the biosynthesis and degradation of alginate. It is converted to its corresponding oligosaccharide form, which is then incorporated into the alginate polymer. The incorporation of Gdp mannuronate into the alginate polymer affects its physical and chemical properties, leading to changes in the structure and function of the cell wall.
Biochemical And Physiological Effects
Gdp mannuronate has been shown to affect the growth and development of brown algae. It also affects the physical and chemical properties of the alginate polymer, leading to changes in the structure and function of the cell wall. Additionally, Gdp mannuronate has been shown to have immunomodulatory effects in vitro.
Advantages And Limitations For Lab Experiments
The use of Gdp mannuronate in lab experiments has several advantages, including its availability and purity. However, it is important to note that the use of Gdp mannuronate is limited to the study of alginate biosynthesis and degradation and the biosynthesis of Gdp sugars.
Future Directions
For the study of Gdp mannuronate include the study of the enzymes involved in alginate biosynthesis and degradation, the biosynthesis of Gdp sugars, and the potential therapeutic applications of its immunomodulatory effects.
Synthesis Methods
The synthesis of Gdp mannuronate involves the conversion of mannuronic acid to its corresponding nucleotide form. This process is carried out by the enzyme, GDP-mannuronate dehydrogenase. The enzyme catalyzes the oxidation of mannuronic acid to form Gdp mannuronate. The reaction requires the presence of NAD+ as a cofactor.
Scientific Research Applications
Gdp mannuronate is commonly used in scientific research as a substrate for the study of enzymes that are involved in the biosynthesis and degradation of alginate, a polysaccharide found in the cell wall of brown algae. It is also used as a tool for the study of the biosynthesis of Gdp sugars, which are essential for the synthesis of various macromolecules.
properties
CAS RN |
10485-25-3 |
---|---|
Product Name |
Gdp mannuronate |
Molecular Formula |
C16H23N5O17P2 |
Molecular Weight |
619.3 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-4-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5,6-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N5O17P2/c17-16-19-11-4(12(26)20-16)18-2-21(11)13-6(23)5(22)3(35-13)1-34-39(30,31)38-40(32,33)37-9-7(24)10(14(27)28)36-15(29)8(9)25/h2-3,5-10,13,15,22-25,29H,1H2,(H,27,28)(H,30,31)(H,32,33)(H3,17,19,20,26)/t3-,5-,6-,7+,8+,9+,10+,13-,15?/m1/s1 |
InChI Key |
YESDZLSBQGRWKM-KXWLUJSTSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@H]4[C@@H]([C@H](OC([C@H]4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(OC(C4O)O)C(=O)O)O)O)O)NC(=NC2=O)N |
synonyms |
Gdp mannuronic acid |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.